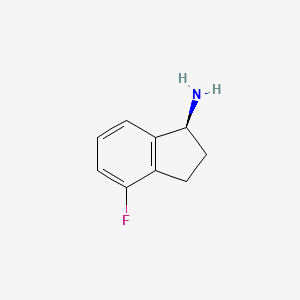

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

Beschreibung

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic amine featuring a fluorine substituent at the 4-position of the indene ring. Its molecular formula is C₉H₁₀FN, with a molecular weight of 151.19 g/mol (unprotonated form). The compound is often utilized as a hydrochloride salt (C₉H₁₁ClFN; molecular weight: 187.64 g/mol) to enhance stability and solubility . It is structurally classified as an aminoindane, a scaffold known for its pharmacological relevance due to its resemblance to neurotransmitters like dopamine and serotonin . The (S)-enantiomer is of particular interest in drug discovery, as stereochemistry significantly impacts receptor binding and metabolic stability .

Eigenschaften

IUPAC Name |

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMRBDZNUKOAC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654580 | |

| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946053-90-3 | |

| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 4-Fluoro-2,3-dihydro-1H-inden-1-one is the common starting ketone intermediate, synthesized via halogenation and cyclization of suitable precursors or via palladium-catalyzed coupling reactions involving fluorinated aromatic compounds.

Stereoselective Reduction

- The ketone group is stereoselectively reduced to the (S)-configured alcohol or imine intermediate.

- Common reducing agents include sodium borohydride (NaBH4) or chiral borohydride reagents.

- Alternatively, catalytic hydrogenation using palladium or platinum catalysts under controlled conditions (temperature, pressure) can be employed to achieve enantioselectivity.

Amination

- The alcohol or imine intermediate is converted into the amine via reductive amination or direct amination.

- Reductive amination may use ammonium salts (e.g., ammonium chloride) combined with reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Catalytic hydrogenation can also be applied for imine reduction to amine.

- The process is optimized to maintain stereochemical integrity and minimize racemization.

Salt Formation and Purification

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, improving crystallinity and stability.

- Purification methods include recrystallization from ethanol/water or isopropanol mixtures and chromatographic techniques such as reverse-phase HPLC with trifluoroacetic acid as an ion-pairing agent to achieve >98% purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Ketone Preparation | Palladium-catalyzed coupling, halogenation | Ambient to 100 °C | Use of fluorinated aromatic precursors |

| Reduction | NaBH4 or chiral borohydride, catalytic H2 | -78 °C to 30 °C | Control of stereochemistry critical |

| Amination | Ammonium chloride + NaCNBH3 or catalytic H2 | 0 °C to 40 °C | Reductive amination preferred |

| Hydrochloride Salt | HCl in ethanol or isopropanol | Ambient | Crystallization for purity |

Advanced Synthetic Techniques

- One-Pot Synthesis: Some patented methods describe one-pot procedures combining imine formation and reduction steps to streamline synthesis and reduce purification steps.

- Use of Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl4) or titanium isopropoxide (Ti(OiPr)4) can be employed to facilitate stereoselective imine formation and subsequent reduction, enhancing enantiomeric excess.

- Continuous Flow Chemistry: Industrial scale-up may utilize continuous flow reactors for hydrogenation and reductive amination, improving safety and reproducibility.

Analytical and Purity Confirmation

- Structural confirmation is achieved through NMR spectroscopy (^1H, ^13C, and ^19F), high-resolution mass spectrometry (HRMS), and X-ray crystallography.

- Enantiomeric purity is determined by chiral HPLC or chiral GC.

- Purity standards typically exceed 98% for pharmaceutical-grade material.

Stock Solution Preparation and Formulation

For in vivo and in vitro studies, this compound hydrochloride is prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, or corn oil, ensuring complete dissolution and clarity before use.

Stock Solution Preparation Table:

| Amount (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 | 5.3294 | 1.0659 | 0.5329 |

| 5 | 26.6468 | 5.3294 | 2.6647 |

| 10 | 53.2935 | 10.6587 | 5.3294 |

Summary and Research Findings

- The preparation of this compound is well-established via stereoselective reduction and amination of fluorinated indenone precursors.

- Reaction parameters such as temperature, choice of reducing agent, and solvent polarity critically influence the stereochemical outcome.

- Advanced synthetic methods, including one-pot reactions and Lewis acid catalysis, enhance efficiency and enantiomeric purity.

- Purification is effectively achieved by recrystallization and chromatographic methods, yielding high-purity hydrochloride salts suitable for pharmaceutical research.

- The compound's preparation is supported by detailed analytical characterization to ensure structural and stereochemical integrity.

This comprehensive review consolidates the current state-of-the-art preparation methods for this compound, providing a valuable resource for researchers and industrial chemists engaged in the synthesis and application of this important chiral fluorinated amine.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further hydrogenate the compound to produce fully saturated amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-fluoro-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 4-fluoro-2,3-dihydro-1H-inden-1-amine.

Substitution: Formation of various substituted indane derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine may exhibit neuropharmacological properties. Preliminary studies suggest that it could modulate neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders such as depression and anxiety. The presence of the fluorine atom is believed to enhance the compound's binding affinity and selectivity towards specific receptors, which is crucial for therapeutic efficacy.

Antitumor Activity

Recent investigations into the compound's antitumor potential have shown promising results in vitro. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This activity is attributed to its ability to interact with cellular signaling pathways involved in tumor growth .

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various chemical modifications, enabling the synthesis of more complex molecules. It can be utilized in:

- Multi-component reactions : The compound can participate in one-pot reactions to generate diverse bioactive scaffolds.

| Reaction Type | Description |

|---|---|

| C-C bond formation | Key for creating complex organic frameworks |

| Functional group transformations | Enhances the diversity of synthesized compounds |

Materials Science

The unique properties of this compound also make it suitable for applications in materials science. Its fluorinated structure imparts enhanced thermal stability and chemical resistance, making it a candidate for developing advanced materials such as polymers and coatings with improved performance characteristics.

Case Study 1: Neuropharmacological Research

A study investigating the effects of this compound on serotonin receptors revealed that the compound could enhance serotonin signaling in neuronal cultures. This finding supports its potential use in treating mood disorders by modulating neurotransmitter systems .

Case Study 2: Anticancer Activity

In vitro assays conducted on human colon cancer cell lines demonstrated that this compound significantly reduced cell viability compared to control groups. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, highlighting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Aminoindane derivatives are studied for their diverse biological activities. Below is a comparative analysis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine with structurally related compounds:

Key Findings

Substituent Position and Halogen Effects: Fluorine at the 4-position (as in the target compound) vs. 5-position (e.g., (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine) alters receptor selectivity. The 4-fluoro derivative shows enhanced metabolic stability compared to chloro-substituted analogues . Thiourea derivatives with 4-fluoro phenyl groups (e.g., compound 4f) exhibit stronger antioxidant activity (IC₅₀ = 25 µM) than non-fluorinated counterparts, highlighting fluorine’s electron-withdrawing effects .

Stereochemical Influence: The (S)-enantiomer of 4-fluoro-2,3-dihydro-1H-inden-1-amine demonstrates distinct binding kinetics compared to its (R)-counterpart. For example, (R)-enantiomers of similar aminoindanes show higher affinity for monoamine transporters .

Functional Group Modifications :

- Urea/thiourea derivatives (e.g., ABT-102) exhibit potent TRPV1 antagonism (IC₅₀ = 5–7 nM) due to enhanced hydrogen bonding with receptor residues .

- Propargyl side chains (e.g., RSGL) confer irreversible MAO-B inhibition, a feature absent in the parent (S)-4-fluoro compound .

Polymorphism and Solubility :

- Polymorphic forms of dihydroinden-1-amine derivatives (e.g., orthorhombic vs. triclinic crystals) influence solubility and bioavailability. The hydrochloride salt of this compound is preferred for improved aqueous solubility .

Biologische Aktivität

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10FN

- Molecular Weight : 151.181 g/mol

- CAS Number : 946053-90-3

- Structural Features : The compound features a bicyclic structure consisting of an indane core with a fluorine substituent at the 4-position, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity to target proteins, which can lead to modulation of their activity. This mechanism is crucial for its potential applications in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Escherichia coli | 2.33 to 156.47 µM |

| Candida albicans | 16.69 to 78.23 µM |

These results suggest that the compound possesses significant antibacterial and antifungal activity, making it a candidate for further exploration as an antimicrobial agent .

Neurological Implications

There is emerging evidence that this compound may have applications in treating neurological disorders. Its structural characteristics allow it to modulate receptor activity effectively, particularly in the context of neurodegenerative diseases . For instance, studies indicate that compounds with similar structures exhibit inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative conditions like Parkinson's disease .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits dose-dependent antibacterial activity against Gram-positive and Gram-negative bacteria . These findings are supported by qualitative and quantitative assays that reveal low MIC values indicative of potent antimicrobial effects.

- Mechanistic Studies : Research utilizing molecular docking simulations has provided insights into the binding interactions between this compound and target proteins such as DNA gyrase in Staphylococcus aureus. These studies suggest that the compound's fluorine substituent plays a critical role in enhancing binding affinity .

- Pharmacological Profiles : A comprehensive review of similar compounds indicates that the presence of electron-withdrawing groups like fluorine can significantly enhance biological activity by improving pharmacokinetic properties and selectivity towards specific biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence enantiomeric purity?

- Methodology : Asymmetric hydrogenation of ketoxime precursors using chiral catalysts (e.g., Rh or Ru complexes with phosphine ligands) is a key route. Catalyst loading (≥10 mol%) and solvent selection (e.g., methanol or THF) critically impact enantioselectivity . For example, hydrogenation of 4-fluoro-2,3-dihydro-1H-inden-1-one oxime derivatives under optimized conditions yields enantiomerically pure (S)-isomers. Post-synthesis, chiral HPLC or polarimetry validates purity.

- Data Note : Rasagiline, a Parkinson’s drug precursor, shares structural similarities, highlighting the pharmacological relevance of this synthetic pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.